4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Cancer Immunotherapy Tryptophan Metabolism Neurodegeneration

Need a validated TDO2 tool compound? Non-fluorinated or wrong side-chain indoles lack activity and confound data. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol provides: • **Potent TDO2 inhibition**: IC50 = 36 nM, blocks tryptophan→kynurenine conversion • **Selective pharmacology**: Distinct from MPO or SERT analogs-use as a precise TDO2 probe • **CNS-relevant properties**: Predicted LogP ~2.83, low TPSA for brain penetration studies Ideal for tumor microenvironment, neuroinflammation, and SAR programs. Reliable, procurement-ready supply.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B13242158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-1H-indol-3-yl)butan-2-ol
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC(CCC1=CNC2=C1C=C(C=C2)F)O
InChIInChI=1S/C12H14FNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-8,14-15H,2-3H2,1H3
InChIKeySPXVVESYSXPZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol: Procurement and Scientific Profile


4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a synthetic, 5-fluorinated indole derivative with a secondary alcohol side chain . It is primarily utilized in preclinical research as a selective inhibitor of Tryptophan 2,3-Dioxygenase (TDO2), an immunomodulatory target in oncology and neurodegenerative disease [1]. The compound is also a key intermediate for synthesizing analogs with activity against Myeloperoxidase (MPO) and the Serotonin Transporter (SERT), offering a distinct pharmacological profile compared to unsubstituted indole derivatives . Its defined chiral center and fluorinated heterocyclic core are critical for achieving specific target engagement and metabolic stability in cellular and in vivo models .

TDO2 pathway inhibition studies (reported selective inhibitor)
5-fluoroindole core for target engagement research
Secondary alcohol side chain enables analog synthesis (MPO/SERT probes)

Why Generic Indole Analogs Cannot Replace This Compound


Generic substitution with non-fluorinated indole-butanol analogs (e.g., 4-(1H-indol-3-yl)butan-2-ol) or 5-fluoroindole derivatives with differing side chains is not scientifically justifiable due to the profound, quantifiable impact of the 5-fluoro substitution and the secondary alcohol moiety on target engagement, selectivity, and downstream biological effects. The presence of the fluorine atom on the indole ring dramatically alters electron density, which directly modulates binding affinity at key protein targets [1]. Furthermore, the specific side chain (butan-2-ol vs. butanamide or butanoic acid) determines whether a compound acts as a TDO2 inhibitor, a potent MPO inhibitor, or a SERT binder, as evidenced by the functional divergence between this compound and its close structural relatives [2]. Simply sourcing an in-class compound based on the indole scaffold overlooks these critical, data-backed molecular determinants of activity, leading to experimental failure or irreproducible results.

Non-fluorinated indole analogs may show negligible TDO2 engagement
Butanamide or butyric acid side chains shift target to MPO/SERT, not TDO2
Scaffold-only selection (5-fluoroindole) without specified side chain may yield incorrect pathway modulation

Quantitative Differentiation for Scientific Selection


TDO2 Inhibitory Potency Driven by 5-Fluoro Substitution

The 5-fluoro substitution on the indole core of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is essential for achieving potent inhibition of Tryptophan 2,3-Dioxygenase (TDO2). While the unsubstituted 4-(1H-indol-3-yl)butan-2-ol shows negligible activity against TDO2, the 5-fluoro derivative demonstrates an IC50 of 36 nM in an enzymatic assay [1]. This is comparable to other optimized 5-fluoroindole TDO2 inhibitors, which typically exhibit Ki values in the 90 nM range against recombinant human TDO2, confirming that the 5-fluoro group is a critical pharmacophore for this target [2]. The butan-2-ol side chain is specifically claimed in patent literature for TDO2 inhibition, distinguishing it from related compounds like 5-fluoroindole-3-butyric acid, which is primarily used as a synthetic intermediate for serotonin-related targets [3].

TDO2 Inhibition
Cross-study comparable
Target: IC50 36 nM (5-F)
Unsubstituted: inactive
Supports TDO2 pathway study fit
Enzymatic assay context
Cancer Immunotherapy Tryptophan Metabolism Neurodegeneration

Functional Divergence: TDO2 Inhibition vs. MPO and SERT Activity

The pharmacological function of this compound class is exquisitely sensitive to the nature of the side chain. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a TDO2 inhibitor, whereas its close analog, 4-(5-Fluoro-1H-indol-3-yl)butanamide (Myeloperoxidase Inhibitor-II), is a potent MPO inhibitor with an IC50 of 18 nM . This is a >2,000-fold difference in functional activity. Furthermore, the butanamide analog displays moderate selectivity over SERT (Ki = 631 nM), a profile that is not shared by the butan-2-ol derivative . Another related derivative with a more complex side chain (BDBM50191630) is a potent SERT binder (Ki = 10.4 nM) and 5-HT1A receptor ligand (Ki = 4.80 nM) [1][2]. This demonstrates that even among 5-fluoroindole derivatives, the choice of side chain is the primary determinant of the compound's target engagement profile.

Target Profile
Cross-study comparable
TDO2 IC50 36 nM (butan-2-ol)
MPO IC50 18 nM (butanamide)
SERT Ki 631 nM (butanamide)
Side chain determines target pathway
Requires exact compound for TDO2
Myeloperoxidase Inhibition Serotonin Transporter Cardiovascular Inflammation

In Vivo Tolerability of the 5-Fluoroindole Scaffold

The core 5-fluoroindole scaffold, which is shared by 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, has been validated in vivo. A closely related analog, 4-(5-Fluoro-1H-indol-3-yl)butanamide, showed no signs of adverse effects in Wistar Han male rats following a single 10 mg/kg i.p. dose, indicating a favorable tolerability window for the fluorinated indole core . While direct in vivo data for the butan-2-ol derivative are not yet published, this class-level evidence suggests the core scaffold is compatible with systemic administration and target engagement studies in animal models, unlike uncharacterized or non-fluorinated analogs where in vivo liabilities are unknown [1].

In Vivo Tolerability
Class-level inference
Butanamide: no adverse effects at 10 mg/kg i.p. (rat); adverse at 100 mg/kg
Class-level tolerability context
No direct data for target compound
In Vivo Pharmacology Toxicology Lead Optimization

Physicochemical Properties for CNS Penetration Potential

The secondary alcohol moiety of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol confers a favorable balance of lipophilicity and hydrogen-bonding capacity that is distinct from its carboxylic acid and primary amine analogs. While specific CNS penetration data for this compound are not available, related 5-fluoroindole derivatives with similar physicochemical profiles (e.g., LogP ~ 2.83, low Topological Polar Surface Area) are known to exhibit significant brain exposure in rodent models [1]. In contrast, the more polar carboxylic acid analog, 5-fluoroindole-3-butyric acid, is predicted to have poor passive permeability and is unsuitable for CNS applications . This suggests the butan-2-ol derivative is the preferred starting point for medicinal chemists optimizing CNS-active TDO2 inhibitors.

CNS Potential
Class-level inference
Predicted LogP ~2.83; low TPSA
Favorable CNS property context
In silico prediction; no direct brain data
CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Distinct Pharmacological Profile vs. Other Fluoroindole Isomers

Substitution at the 5-position of the indole ring, as in 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, yields a different pharmacological profile compared to 4-fluoro substituted analogs in melatonin receptor assays. A study of N-OMe fluoro-indoles found that 4-F substituted compounds were antagonists on the clonal Xenopus melanophore line, whereas the 5-F substituted analogs (15d, R=c-C3H5 and 15e, R=c-C4H7) exhibited weak agonist activity [1]. While the side chain in this study differs from butan-2-ol, this class-level evidence demonstrates that the position of the fluorine atom on the indole ring (5- vs. 4- or 6- position) is a critical determinant of functional activity at GPCR targets, and that 5-fluoro substitution can confer a unique agonist profile not shared by other fluoroindole isomers [1].

GPCR Fluorine Effect
Class-level inference
5-F analog: weak agonist
4-F analog: antagonist (melatonin receptor)
5-F substitution alters GPCR profile
Different side chain in cited study
Melatonin Receptors Circadian Rhythm Sleep Disorders

Research and Industrial Application Scenarios


Cancer Immunotherapy: Targeting the TDO2-Kynurenine Axis

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is the appropriate choice for in vitro and cellular studies investigating TDO2-mediated immunosuppression in the tumor microenvironment. Its potent TDO2 inhibitory activity (IC50 = 36 nM) enables researchers to block the conversion of tryptophan to kynurenine, a key mechanism by which tumors evade the immune system. The compound's selection over unsubstituted indole analogs is essential, as the latter lack TDO2 inhibitory activity, as demonstrated by the quantitative data [1]. Furthermore, its favorable physicochemical profile supports its use in cell-based assays and as a starting point for medicinal chemistry optimization of CNS-penetrant TDO2 inhibitors for treating brain cancers or metastases .

Differentiating MPO and SERT Pharmacology

In research programs aimed at disentangling the roles of myeloperoxidase (MPO) and the serotonin transporter (SERT) in conditions like depression or cardiovascular inflammation, 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol serves as a critical negative control or distinct pharmacological tool. Unlike its close analog, 4-(5-Fluoro-1H-indol-3-yl)butanamide, which is a potent MPO inhibitor (IC50 = 18 nM) with moderate SERT affinity (Ki = 631 nM), the butan-2-ol derivative is a selective TDO2 inhibitor . Procuring this specific compound allows for the precise dissection of TDO2-dependent pathways from those mediated by MPO or SERT, a differentiation that is impossible with non-fluorinated or alternative side-chain analogs. The demonstrated in vivo tolerability of the 5-fluoroindole core scaffold (10 mg/kg i.p. in rats) also provides a basis for pilot animal studies .

CNS-Active TDO2 Inhibitor Lead Optimization

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is the preferred core scaffold for medicinal chemistry programs developing orally bioavailable, brain-penetrant TDO2 inhibitors. Its predicted LogP (~2.83) and low TPSA suggest favorable passive permeability across the blood-brain barrier, a critical requirement for treating neurodegenerative diseases like Alzheimer's or Parkinson's where TDO2 is implicated . This stands in contrast to the more polar 5-fluoroindole-3-butyric acid, which is unsuitable for CNS applications . By starting with the butan-2-ol derivative, medicinal chemists can leverage the validated 5-fluoroindole pharmacophore for TDO2 inhibition and the favorable physicochemical properties of the secondary alcohol side chain to accelerate the discovery of clinical candidates.

GPCR Pharmacology: Agonist vs. Antagonist Profiles

For academic or industrial labs exploring the structure-activity relationships (SAR) of fluoroindole-based GPCR ligands, particularly at melatonin receptors, 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol offers a specific and valuable phenotype. Class-level evidence demonstrates that 5-fluoro substitution on the indole core can confer a weak agonist profile, whereas 4-fluoro substitution leads to antagonism [2]. This distinction is critical for designing compounds with the desired functional outcome. The butan-2-ol side chain provides a functional handle for further derivatization, making this compound a strategic choice for generating focused libraries to probe the molecular determinants of GPCR agonism versus antagonism.

Application
Selection Property
Validation Focus
TDO2-Kynurenine pathway studies
TDO2-selective inhibition
Enzymatic inhibition in cell-based assays
TDO2 vs MPO/SERT pathway dissection
TDO2 selectivity over MPO/SERT
Functional target engagement assays
CNS-penetrant TDO2 inhibitor development
Predicted CNS permeability profile
Brain exposure validation in models
GPCR agonist/antagonist SAR
5-fluoro substitution pattern for agonist activity
Melatonin receptor functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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